Azido-PEG23-amine

Übersicht

Beschreibung

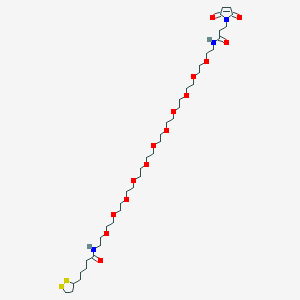

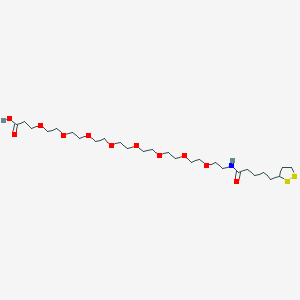

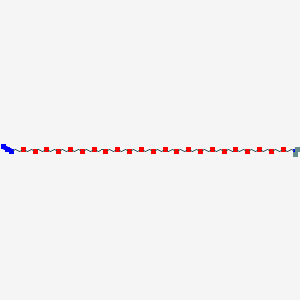

Azido-PEG23-amine is a long chain, water soluble PEG linker containing an azide and an amine group . The azide group is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The amine group is reactive with carboxylic acids, activated NHS ester .

Synthesis Analysis

This compound can be synthesized by reacting PEG-diol with azidobutane in the presence of a coupling reagent . The final product is usually purified using column chromatography .Molecular Structure Analysis

This compound has a molecular formula of C48H98N4O23 and a molecular weight of 1099.3 . It contains an azide function on one end of a single molecular weight dPEG spacer (86.8 Å) and a reactive group on the other end of the spacer .Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

This compound is a white to beige powder that is freely soluble in water, methanol, and dimethyl sulfoxide (DMSO). It is stable at room temperature but should be stored away from light and in a dry condition.Wissenschaftliche Forschungsanwendungen

1. Synthesis and Click Chemistry

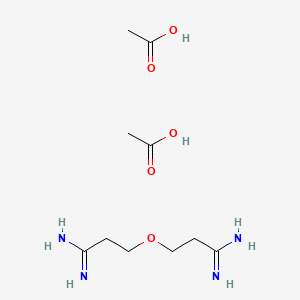

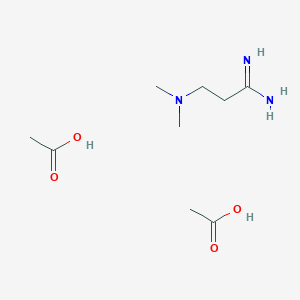

Azido-PEG23-amine, a derivative of poly(ethylene glycol) (PEG), is synthesized through efficient methods and used in "click chemistry". A notable application is in the facile synthesis of azido-terminated heterobifunctional PEGs for conjugation purposes. These PEG derivatives, having primary amine and carboxyl end groups, are characterized by various spectroscopy methods, validating their molecular functionalities (Hiki & Kataoka, 2007). Similarly, Bertozzi and Bednarski (1991) synthesized an azido amine linker for the synthesis of carbohydrate-fluorescein conjugates to study carbohydrate-binding proteins, demonstrating the versatility of such linkers in PEG chemistry (Bertozzi & Bednarski, 1991).

2. Biomedical Applications

In biomedical research, azido-PEG derivatives are used for diverse applications. For instance, a study by van Dongen et al. (2013) used azido-[polylysine-g-PEG] for dynamic cell adhesion, migration, and shape change studies, demonstrating its utility in tissue motility assays and patterned coculturing (van Dongen et al., 2013). In another study, Deiters et al. (2004) reported a method for the site-specific PEGylation of proteins containing unnatural amino acids using azido-PEG, highlighting its potential in therapeutic protein generation (Deiters et al., 2004).

3. Hydrogel and Drug Delivery Applications

The application of azido-PEG in hydrogel formation is significant. Huynh et al. (2013) used azido-PEG derivatives to prepare hydrogels via click chemistry for potential applications in drug delivery and tissue engineering (Huynh et al., 2013). Similarly, Borchmann et al. (2015) developed a biodegradable delivery scaffold based on PLA-g-PEG, using azido PEG-lactide monomers for intracellular drug delivery, demonstrating enhanced cellular uptake (Borchmann et al., 2015).

Wirkmechanismus

Target of Action

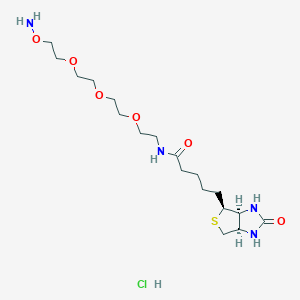

Azido-PEG23-amine is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound contains an azide group and an amine group . The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction can also occur strain-promoted with molecules containing DBCO or BCN groups . The amine group is reactive with carboxylic acids, activated NHS ester .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. By linking a target protein to an E3 ubiquitin ligase, PROTACs can selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media .

Result of Action

The result of the action of this compound, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the target protein.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) requires the presence of copper ions . Additionally, the stability and efficacy of the compound can be affected by factors such as pH and temperature .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Azido-PEG23-amine plays a significant role in biochemical reactions, particularly in the field of bio-conjugation and molecular labeling. The azide group of this compound can react with alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction, forming a stable triazole linkage

This compound interacts with various enzymes, proteins, and other biomolecules. For instance, the amine group can react with carboxylic acids and activated NHS esters, forming stable amide bonds . This allows this compound to be conjugated to a wide range of biomolecules, facilitating their study and manipulation in biochemical assays.

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to form stable linkages with biomolecules makes it a valuable tool for studying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can be used to label proteins involved in signaling pathways, allowing researchers to track their localization and interactions within the cell .

In addition, this compound can affect gene expression by modifying the activity of transcription factors and other regulatory proteins. This can lead to changes in the expression levels of specific genes, impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azide group of this compound reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for precise labeling and modification of biomolecules.

This compound can also interact with enzymes, either inhibiting or activating their activity. For example, the amine group of this compound can form covalent bonds with the active sites of enzymes, potentially altering their activity and affecting downstream biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical assays.

Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used to label or modify key regulatory proteins . These effects can persist even after the compound has been degraded, highlighting the importance of careful experimental design and control.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used to label or modify biomolecules without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular function .

Threshold effects have been observed, where the impact of this compound on cellular function increases dramatically above a certain dosage . This highlights the importance of careful dosage optimization in experimental studies to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and other biomolecules. The azide group of this compound can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This can affect metabolic flux and the levels of specific metabolites, depending on the biomolecules involved.

In addition, the amine group of this compound can react with carboxylic acids and activated NHS esters, forming stable amide bonds . This can influence the activity of enzymes and other proteins involved in metabolic pathways, potentially altering the overall metabolic profile of the cell.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The PEG chain provides water solubility, allowing this compound to diffuse freely in aqueous environments . The azide and amine groups can interact with specific transporters and binding proteins, facilitating the uptake and distribution of this compound within cells.

Once inside the cell, this compound can localize to specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications. This can affect its activity and function, as well as its overall distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The PEG chain allows this compound to diffuse freely within the cell, while the azide and amine groups can interact with specific biomolecules, directing its localization to specific compartments or organelles .

For example, this compound can be targeted to the nucleus by conjugating it to nuclear localization signals, allowing researchers to study its effects on gene expression and other nuclear processes . Similarly, this compound can be directed to the mitochondria or other organelles by attaching appropriate targeting signals, enabling the study of its effects on cellular metabolism and other organelle-specific functions .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H98N4O23/c49-1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-41-43-73-45-47-75-48-46-74-44-42-72-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-51-52-50/h1-49H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYDHNADYGGZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H98N4O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1099.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

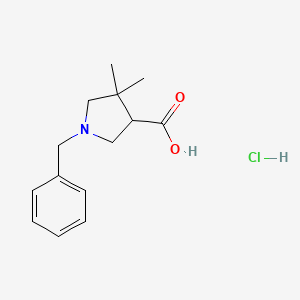

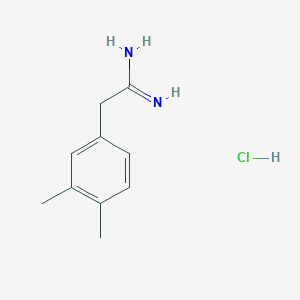

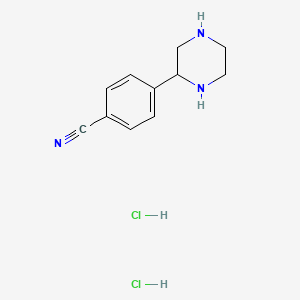

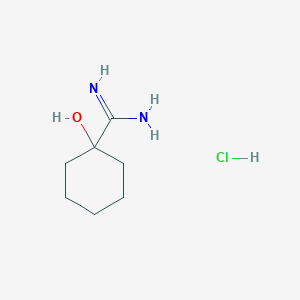

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)